molecular formula C26H29N3O3 B2676539 N-(1-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 919972-53-5

N-(1-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2676539
CAS No.: 919972-53-5
M. Wt: 431.536
InChI Key: VWLOXHIOYLZNFG-UHFFFAOYSA-N
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Description

N-(1-{1-[4-(2,6-Dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a benzimidazole derivative featuring a 4-(2,6-dimethylphenoxy)butyl chain attached to the benzimidazole nitrogen, an ethyl linker, and a furan-2-carboxamide group. Its design incorporates lipophilic (2,6-dimethylphenoxy) and polar (carboxamide) moieties, balancing solubility and membrane permeability .

Properties

IUPAC Name

N-[1-[1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-18-10-8-11-19(2)24(18)32-16-7-6-15-29-22-13-5-4-12-21(22)28-25(29)20(3)27-26(30)23-14-9-17-31-23/h4-5,8-14,17,20H,6-7,15-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLOXHIOYLZNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the furan ring and the dimethylphenoxy group. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow reactors and catalytic processes are employed to scale up the production while maintaining efficiency and reducing costs. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(1-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structural features allow for various chemical modifications, making it an important subject of study for developing new synthetic routes and reaction conditions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationIntroduction of oxygen-containing functional groupsPotassium permanganate
ReductionRemoval of oxygen or reduction of double bondsLithium aluminum hydride
SubstitutionReplacement of functional groupsVarious nucleophiles/electrophiles

Biology

Research indicates that this compound exhibits significant biological activities. It has been evaluated for its antimicrobial and anthelmintic properties.

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Pseudomonas aeruginosa.
  • Anthelmintic Activity : In tests using Caenorhabditis elegans, the compound was found to disrupt the motility of nematodes, suggesting potential effectiveness against parasitic infections.

Table 2: Biological Activity Overview

Activity TypeModel OrganismObservations
AntimicrobialPseudomonas aeruginosaSignificant inhibition of virulence factors
AnthelminticCaenorhabditis elegansDisruption of motility

Medicine

The pharmacological properties of this compound are under investigation for potential therapeutic applications. Its interactions with specific molecular targets (e.g., enzymes and receptors) may lead to novel treatments for various diseases.

Case Study: Anticancer Properties

Research has indicated that this compound may induce apoptosis in cancer cells and cause cell cycle arrest. For example, studies on HepG2 (liver cancer) cells showed:

  • Induction of Apoptosis : Increased levels of pro-apoptotic proteins like Bax.
  • Cell Cycle Arrest : S-phase arrest observed in treated cancer cells.

Industrial Applications

In industrial settings, this compound is being explored for its potential use in synthesizing advanced materials and specialty chemicals. The optimization of synthetic routes is crucial for enhancing yield and purity during production.

Table 3: Industrial Production Methods

Method TypeDescription
Continuous Flow ReactorsEnhance efficiency in large-scale synthesis
Catalytic ProcessesImprove reaction rates and product selectivity
Advanced PurificationTechniques like chromatography ensure product quality

Mechanism of Action

The mechanism by which N-(1-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Compound 19 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)furan-2-carboxamide)

  • Structure: Shares a benzimidazole core and furan-2-carboxamide group but lacks the 4-(2,6-dimethylphenoxy)butyl chain. Instead, it has a benzyl group attached via a methylene bridge .
  • Synthetic Route: Both involve amide coupling, but the target compound requires a benzimidazole intermediate with a phenoxybutyl substituent, complicating synthesis .

Analogues with 2,6-Dimethylphenoxy Substituents

Compound h (N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide)

  • Structure: Contains the 2,6-dimethylphenoxy group but within an acetamide-linked oxazinan core .
  • Key Differences :
    • Core Scaffold : The oxazinan ring vs. benzimidazole alters hydrogen-bonding capacity and conformational flexibility.
    • Bioactivity : Acetamide derivatives (e.g., Compound h) may target proteases or kinases, whereas benzimidazoles often inhibit enzymes like IDO1 or ion channels .

Sodium Channel Blockers (Mexiletine Analogues)

  • Mexiletine Derivatives (Me4, Me5, Me6) : Antiarrhythmic agents with substitutions influencing sodium channel block .
    • Structure-Activity Insights :
  • Lipophilic groups (e.g., benzyl in Me6) reduce IC50 values by 10-fold compared to mexiletine, highlighting the importance of hydrophobicity for potency .
  • The target compound’s 2,6-dimethylphenoxybutyl chain may similarly enhance binding to hydrophobic pockets in ion channels or enzymes. Stereoselectivity: Mexiletine analogues show R-(-) isomers as 2-fold more potent than S-(+), suggesting the target compound’s stereochemistry (if chiral) could critically impact efficacy .

Comparative Data Table

Compound Core Structure Key Substituents logP (Predicted) Biological Target (Inferred) IC50/Potency Trends
Target Compound Benzimidazole 4-(2,6-Dimethylphenoxy)butyl, ethyl, furan-2-carboxamide ~4.2 Enzymes/ion channels N/A (extrapolated from )
Compound 19 Benzimidazole Benzyl, furan-2-carboxamide ~3.1 IDO1 inhibitor IC50 = ~0.46 μM (in vitro)
Mexiletine (Me6) Aryloxypropanamine Benzyl ~3.8 Sodium channels IC50 = 10-fold lower than Mex
Compound h Oxazinan 2,6-Dimethylphenoxy, acetamide ~2.9 Proteases/kinases N/A

Research Findings and Implications

  • Lipophilicity and Potency: The target compound’s phenoxybutyl chain likely improves binding to hydrophobic targets, as seen in mexiletine analogues .
  • Therapeutic Potential: Structural similarities to Compound 19 (IDO1 inhibitor) suggest possible immunomodulatory applications, though experimental validation is required .

Biological Activity

N-(1-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan ring, a benzodiazole moiety, and a dimethylphenoxy group. Its molecular formula is C25H32N2O3C_{25}H_{32}N_{2}O_{3} with a molecular weight of approximately 420.54 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that the compound may exhibit multiple mechanisms of action:

  • Antimicrobial Activity : Preliminary studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been tested against bacterial strains such as Pseudomonas aeruginosa, demonstrating significant inhibition of bacterial virulence factors .
  • Anthelmintic Activity : The compound has also been evaluated for its anthelmintic properties using Caenorhabditis elegans as a model organism. In these studies, it was found to disrupt the motility of the nematodes, indicating potential effectiveness against parasitic infections .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Model/Method Outcome Reference
AntimicrobialPseudomonas aeruginosa inhibition23-96% inhibition at 25-50 µM
AnthelminticC. elegans motility assaySignificant reduction in motility observed
CytotoxicityCancer cell linesIC50 values indicating selective toxicityNot specified

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study identified several small molecules with antibacterial activity against Pseudomonas aeruginosa, where the tested compounds exhibited varying degrees of inhibition on bacterial virulence factors. The results suggest that modifications to the side chains can enhance activity .
  • Anthelmintic Screening : In a random screening approach using C. elegans, researchers identified that certain compounds led to paralysis and death in nematodes at specific concentrations, indicating their potential as anthelmintics .
  • Cytotoxicity in Cancer Models : Research has indicated that similar benzodiazole derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

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